molecular formula C16H15BrN4O B2847234 3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone CAS No. 338414-46-3

3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone

Cat. No.: B2847234
CAS No.: 338414-46-3
M. Wt: 359.227
InChI Key: RLMNJYLIJGOVNP-OYUXLBQNSA-N
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Description

3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone is a complex organic compound characterized by the presence of bromine, hydrazone, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone typically involves the condensation of 4-bromobenzaldehyde with 3-methylphenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone
  • 3-(4-Chlorophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone
  • 3-(4-Fluorophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone

Uniqueness

3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to similar compounds with different halogen atoms.

Properties

IUPAC Name

(2E,3E)-1-(4-bromophenyl)-3-hydrazinylidene-2-[(3-methylphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O/c1-11-3-2-4-14(9-11)20-21-15(10-19-18)16(22)12-5-7-13(17)8-6-12/h2-10,20H,18H2,1H3/b19-10+,21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMNJYLIJGOVNP-OYUXLBQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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